REACTION_CXSMILES
|
N#N.[CH2:3]1[CH2:13][CH2:12][N:11]2[C:6](=NCC[CH2:10]2)[CH2:5][CH2:4]1.BrCCCC#[N:19]>CCOCC>[N:11]1([CH2:12][CH2:13][CH2:3][CH2:4][NH2:19])[CH2:10][CH2:5][CH2:6]1
|
Name
|
|
Quantity
|
0.54 mL
|
Type
|
reactant
|
Smiles
|
BrCCCC#N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at rt until completion of the reaction
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The crude nitrile was redissolved in dry THF (4 mL)
|
Type
|
ADDITION
|
Details
|
treated with LiALH4 (230 mg, 6.06 mmol) at 0° C
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was warmed up to rt
|
Type
|
STIRRING
|
Details
|
stirred at this temperature until completion of the reaction
|
Type
|
ADDITION
|
Details
|
Aq. 1N NaOH (2 mL) was then added
|
Type
|
CUSTOM
|
Details
|
the layers separated
|
Type
|
EXTRACTION
|
Details
|
the aq. layer extracted with EA (3×)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvents were removed under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCC1)CCCCN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |